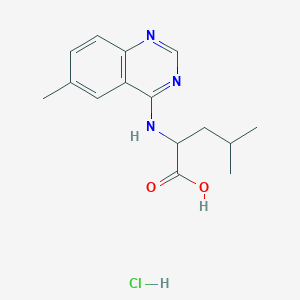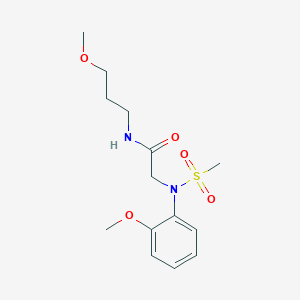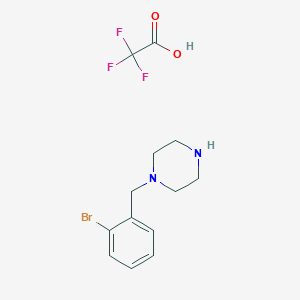![molecular formula C17H18N2O3 B4897945 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the immune system's response to certain cells.
作用机制
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione works by binding to S1P receptors on immune cells, which alters the immune system's response to certain cells. Specifically, 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione causes the internalization of S1P receptors on lymphocytes, preventing them from responding to signals that would normally cause them to migrate from the lymph nodes to other parts of the body. This results in a reduction in the number of immune cells in the bloodstream and in tissues, which can help to reduce inflammation and prevent autoimmune attacks.
Biochemical and Physiological Effects:
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including reducing the number of lymphocytes in the bloodstream and in tissues, inhibiting the production of pro-inflammatory cytokines, and promoting the production of anti-inflammatory cytokines. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, one limitation is that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can have off-target effects on other cell types, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, including:
- Developing more selective S1P receptor modulators that can target specific immune cell populations and reduce off-target effects.
- Investigating the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
- Studying the potential use of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in other autoimmune diseases, such as rheumatoid arthritis or lupus.
- Investigating the long-term effects of 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione treatment on immune function and overall health.
合成方法
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of various chemicals, including furfurylamine, ethyl acetoacetate, and benzyl bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. Studies have shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can reduce the number and severity of MS relapses and slow the progression of the disease. 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. Research has shown that 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione can induce cancer cell death and inhibit cancer cell growth and migration.
属性
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-11-15(18-12-14-7-4-10-22-14)17(21)19(16)9-8-13-5-2-1-3-6-13/h1-7,10,15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCTKRIOYPGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)



![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)